![molecular formula C25H28F3NO3 B5144640 ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5144640.png)
ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a piperidine derivative that exhibits unique properties, making it a promising candidate for drug discovery and development.
Scientific Research Applications
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate has shown potential applications in various fields of research, including medicinal chemistry, neuropharmacology, and drug discovery. This compound has been reported to exhibit significant activity against various cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, this compound has shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, due to its ability to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating various signaling pathways and neurotransmitter systems in the body. For example, this compound has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell growth and proliferation. Additionally, this compound has been shown to modulate the activity of dopamine and acetylcholine receptors, which are involved in various neurological processes.
Biochemical and Physiological Effects:
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate has been reported to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to modulate neurotransmitter systems, leading to improved cognitive function and memory performance.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate in lab experiments include its unique properties, such as its ability to modulate various signaling pathways and neurotransmitter systems. Additionally, this compound has shown promising activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Future Directions
There are several future directions for research on ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate. One direction is to further investigate the mechanism of action of this compound and its potential applications in drug discovery and development. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its availability and scalability. Finally, future studies could explore the potential of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate involves a multistep process that requires specific reagents and conditions. The synthesis begins with the reaction of 3-acetylbenzaldehyde with 2-(trifluoromethyl)benzylamine to form the corresponding imine intermediate. The imine intermediate is then reduced with sodium borohydride to produce the amine. The amine is then reacted with ethyl 4-piperidinecarboxylate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product.
properties
IUPAC Name |
ethyl 1-[(3-acetylphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F3NO3/c1-3-32-23(31)24(16-21-8-4-5-10-22(21)25(26,27)28)11-13-29(14-12-24)17-19-7-6-9-20(15-19)18(2)30/h4-10,15H,3,11-14,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSQHBUITIQGRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC(=CC=C2)C(=O)C)CC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3-acetylbenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate |
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